3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid
Description
Properties
Molecular Formula |
C13H14O2S |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
3-(1-benzothiophen-3-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C13H14O2S/c1-13(2,7-12(14)15)10-8-16-11-6-4-3-5-9(10)11/h3-6,8H,7H2,1-2H3,(H,14,15) |
InChI Key |
SHGBSBYIAJHEGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)O)C1=CSC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic Acid
General Synthetic Strategy
The synthesis typically involves:
- Construction or functionalization of the benzo[b]thiophene ring system.
- Introduction of the 3-methylbutanoic acid side chain at the 3-position of the benzothiophene.
- Use of catalytic or enzymatic methods for selective C–C bond formation.
- Purification and characterization of the final acid.
Key Synthetic Routes and Catalytic Methods
Palladium-Catalyzed Carbonylation and Cross-Coupling
A prominent approach reported in recent literature involves palladium-catalyzed carbonylative coupling reactions starting from halogenated benzo[b]thiophene derivatives. The process uses:
- Palladium catalyst (e.g., Pd complexes).
- Carbon monoxide under pressure (typically 32 atm).
- Alcohol solvents such as methanol or ethanol.
- Potassium iodide as an additive.
- Reaction temperatures ranging from 80 to 100 °C.
- Reaction times of 24 to 36 hours in a sealed autoclave.
This method allows the formation of benzothiophene-3-carboxylic esters, which can be hydrolyzed to the corresponding carboxylic acid, including this compound derivatives.
| Parameter | Details |
|---|---|
| Catalyst | Palladium complex |
| Additive | KI (Potassium iodide) |
| Solvent | ROH (MeOH, EtOH, i-PrOH) |
| Pressure | CO 32 atm, air up to 40 atm |
| Temperature | 80–100 °C |
| Reaction time | 24–36 hours |
| Purification | Silica gel chromatography (hexane/AcOEt) |
Lewis Acid Catalyzed Condensation
Another method involves the use of Lewis acids such as boron trifluoride etherate (BF3·Et2O), aluminum chloride (AlCl3), or other metal halides to catalyze the condensation of ketones and acetone derivatives, leading to hydroxy acid intermediates. These intermediates can be transformed into the target 3-methylbutanoic acid derivatives.
Key parameters include:
- Temperature control from -78 °C to 50 °C, preferably -40 to 20 °C.
- Use of solvents such as acetone, pentane, hexanes, or dichloromethane.
- Reaction pressure from 1 to 10 bar.
- Reaction time ranging from minutes to hours depending on batch or continuous mode.
| Catalyst (Lewis Acid) | BF3·Et2O, B(OH)3, BF3·Me2O, AlCl3, FeCl3, ZnCl2, SnCl4 |
|---|---|
| Solvent | Acetone, pentane, hexanes, dichloromethane |
| Temperature | -78 to 50 °C (preferably -40 to 20 °C) |
| Pressure | 1 to 10 bar |
| Reaction Time | 2 min to 35 h (batch), 2 min to 10 h (continuous) |
Enzymatic Synthesis
Enzymatic methods have been explored for producing 3-hydroxy-3-methylbutyric acid, a close structural analogue, via the use of enzymes such as HMG CoA synthase (EC 2.3.3.10) or PksG protein. These enzymes catalyze the condensation of acetone and acetyl-CoA derivatives to form hydroxy acid intermediates. While this method is more relevant for hydroxy acids, it provides a biocatalytic route that could be adapted for benzo[b]thiophene derivatives through enzyme engineering.
| Enzyme | HMG CoA synthase, PksG protein, HMG CoA lyase |
|---|---|
| Substrates | Acetone and activated acetyl compounds |
| Conditions | Aqueous buffer (e.g., Tris-HCl pH 8), MgCl2, DTT |
| Analysis | TLC, HPLC |
| Advantages | Selectivity, mild conditions |
Reaction Conditions and Optimization
Reaction Parameters Influencing Yield and Selectivity
- Temperature: Optimal temperature ranges differ by method; palladium-catalyzed carbonylation favors 80–100 °C, while Lewis acid catalysis requires lower temperatures (-40 to 20 °C) for selectivity.
- Pressure: Carbonylation requires elevated CO pressure (~32 atm), while Lewis acid catalysis operates near atmospheric to moderate pressures.
- Solvent: Polar aprotic solvents like acetone or dichloromethane are common for Lewis acid catalysis; alcohol solvents are used in carbonylation.
- Catalyst Loading: Palladium catalysts are used in catalytic amounts (typically 5 mol% or less), while Lewis acids vary depending on reaction scale.
Purification Techniques
- Column chromatography on silica gel using hexane/ethyl acetate mixtures.
- Recrystallization from appropriate solvents.
- Use of automated chromatography systems for high purity.
Data Tables Summarizing Key Preparation Methods
| Method | Catalyst/Enzyme | Solvent(s) | Temp (°C) | Pressure (atm) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Pd-catalyzed carbonylation | Pd complex + KI | MeOH, EtOH | 80–100 | CO 32 + air 40 | 24–36 | 70–90 | Requires autoclave, mild heating |
| Lewis acid catalysis | BF3·Et2O, AlCl3, ZnCl2 | Acetone, DCM | -40 to 20 | 1–10 | 2–35 | 60–85 | Sensitive to temperature and solvent |
| Enzymatic synthesis | HMG CoA synthase, PksG | Aqueous buffer | 25–37 | 1 | 1–24 | Variable | Biocatalytic, mild conditions |
Research Discoveries and Advances
- Catalyst recycling: Ionic liquids (e.g., BmimBF4) have been used to recycle palladium catalysts in carbonylation reactions, improving sustainability and reducing costs.
- Enzyme engineering: Mutants of HMG CoA synthase with enhanced activity have been developed, increasing enzymatic conversion rates significantly.
- Continuous flow synthesis: Semi-continuous and continuous modes have been demonstrated for Lewis acid catalysis, optimizing residence time and scalability.
- Selective β-arylation: Direct β-arylation of benzo[b]thiophene derivatives has been reported, enabling regioselective functionalization that can be adapted for side chain introduction.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring .
Scientific Research Applications
3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications, including as a ligand for cannabinoid receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for cannabinoid receptors, modulating their activity and influencing various physiological processes . The compound’s structure allows it to interact with different enzymes and receptors, leading to its diverse biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Benzo[b]thiophene-Containing Acids
- 3-(Benzo[b]thiophen-3-yl)alanine: An amino acid derivative with a benzo[b]thiophene group. Unlike the target compound, it features an α-amino group, making it a sulfur analog of tryptophan. This structural difference enhances its role in peptide synthesis and receptor binding .
Branched-Chain Butanoic Acids
- 3-Methyl-3-(4-methylphenyl)butanoic Acid: Replaces the benzo[b]thiophene with a p-tolyl group. The aromatic substituent enhances lipophilicity, impacting membrane permeability and drug delivery .
- 2-(4-Methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutanoic Acid: Contains a methoxypropoxy-benzyl group, improving water solubility through hydrogen bonding while retaining branched-chain steric effects .
Physicochemical Properties
Key Observations :
- Branched chains (e.g., 3-methyl) reduce crystallinity, improving solubility compared to linear analogs like butanoic acid .
Biological Activity
3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its efficacy against various pathogens, cytotoxicity, and potential therapeutic applications.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of benzo[b]thiophene derivatives with alkyl groups. The structure includes a benzo[b]thiophene moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds derived from benzo[b]thiophene exhibit significant antimicrobial properties. In a study assessing a series of benzo[b]thiophene derivatives, it was found that certain substitutions at the C-3 position enhanced the inhibitory activity against Mycobacterium tuberculosis. For example, compounds with oxadiazole substitutions showed minimum inhibitory concentrations (MICs) ranging from 3 to 8 µM, indicating strong anti-tubercular activity .
Table 1: Antimicrobial Activity of Benzo[b]thiophene Derivatives
| Compound | MIC (µM) | Cytotoxicity (TC50 µM) | Selectivity Index |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Oxadiazole derivative | 3–8 | 0.1 | <0.2 |
| Imidazole derivative | >20 | TBD | TBD |
Cytotoxicity
Cytotoxic effects were evaluated in various cell lines, including Vero cells (derived from African green monkey kidney cells). The cytotoxicity of the benzo[b]thiophene derivatives was notable, with TC50 values indicating that while some compounds were effective against M. tuberculosis, they also exhibited significant toxicity towards eukaryotic cells . For instance, one derivative showed a TC50 of 0.1 µM, suggesting a narrow therapeutic window.
Case Study 1: Anti-tubercular Activity
In a systematic evaluation of benzo[b]thiophene derivatives, researchers synthesized several compounds and tested their anti-tubercular activity. The study highlighted that modifications at the C-3 position significantly influenced both potency and cytotoxicity. Compounds with electron-donating groups generally exhibited improved anti-tubercular activity compared to those with electron-withdrawing groups .
Case Study 2: Anticancer Potential
Another aspect of research focused on the anticancer potential of benzo[b]thiophene derivatives. A specific compound demonstrated significant inhibition of proliferation in MDA-MB-231 breast cancer cells through the RhoA/ROCK signaling pathway. The study revealed that this compound not only inhibited cell migration and invasion but also promoted apoptosis in cancer cells .
Q & A
Basic: What are the common synthetic routes for 3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid, and how can reaction conditions be optimized for academic research?
Methodological Answer:
The synthesis typically involves constructing the benzo[b]thiophene core followed by functionalization. A standard approach includes:
Core Formation : Cyclization of thiophenol derivatives with precursors like 2-bromoacetophenone under basic conditions (e.g., NaH in DMF) .
Alkylation/Functionalization : Introducing the methylbutanoic acid moiety via alkylation using tert-butyl bromoacetate or similar reagents, followed by acidic hydrolysis to yield the carboxylic acid .
Optimization Strategies :
- Solvent Selection : Use aprotic solvents (e.g., DMF) to enhance nucleophilicity.
- Catalysis : Employ phase-transfer catalysts for biphasic reactions to improve yield.
- Temperature Control : Reflux conditions (80–100°C) are critical for cyclization efficiency .
Basic: How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
A multi-technique approach is essential:
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm for benzo[b]thiophene) and methyl groups (δ 1.2–1.5 ppm).
- ¹³C NMR : Confirm the carboxylic acid carbon (δ ~170 ppm) and quaternary carbons in the thiophene ring .
High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₄H₁₄O₂S) with <5 ppm mass accuracy .
Infrared Spectroscopy (IR) : Detect carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
Basic: What are the primary biological targets or applications of this compound in medicinal chemistry research?
Methodological Answer:
The benzo[b]thiophene moiety enables interactions with enzymes and receptors involved in inflammation and oxidative stress. Key applications include:
Enzyme Inhibition : Competitive inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) via π-π stacking with active-site residues .
Receptor Modulation : Antagonism of G-protein-coupled receptors (GPCRs) due to hydrophobic interactions with transmembrane domains .
Protocols for Bioactivity Assays :
- In vitro : Use fluorescence polarization assays to measure binding affinity (e.g., IC₅₀ determination).
- In vivo : Administer in rodent models to assess anti-inflammatory efficacy (e.g., carrageenan-induced paw edema) .
Advanced: What strategies are effective in resolving contradictions in reported biological activity data for derivatives of this compound?
Methodological Answer:
Contradictions often arise from structural variations or assay conditions. Resolve discrepancies by:
Structural Re-analysis : Verify stereochemistry via X-ray crystallography (e.g., compare (R)- and (S)-enantiomers’ binding modes) .
Assay Standardization :
- Use uniform cell lines (e.g., HEK293 for GPCR studies).
- Control solvent effects (e.g., DMSO concentration ≤0.1%).
Meta-Analysis : Compare datasets across studies using cheminformatics tools (e.g., molecular docking consistency checks with AutoDock Vina) .
Advanced: How does the benzo[b]thiophene moiety influence the compound’s reactivity and interaction with biological targets?
Methodological Answer:
The benzo[b]thiophene core contributes to:
Reactivity :
- Electrophilic Substitution : Sulfur’s electron-donating effect directs substitutions to the 2- and 5-positions .
- Oxidation : Forms sulfoxides/sulfones under strong oxidants (e.g., mCPBA), altering polarity and bioavailability .
Biological Interactions :
- Hydrophobic Binding : The planar aromatic system engages in π-π interactions with tyrosine/phenylalanine residues in enzymes .
- Metabolic Stability : Thiophene’s resistance to cytochrome P450 oxidation enhances half-life in vivo .
Advanced: What methodological considerations are critical when designing structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
Key considerations include:
Variable Selection : Systematically modify:
- Side Chains : Replace methylbutanoic acid with branched/linear analogs to assess steric effects.
- Substituents : Introduce halogens or methoxy groups to the benzo[b]thiophene ring to tune electronic properties .
Data Collection :
- Use dose-response curves (e.g., EC₅₀/IC₅₀) for quantitative SAR.
- Apply multivariate statistics (e.g., PCA) to identify dominant structural contributors .
Validation : Cross-validate results with molecular dynamics simulations (e.g., GROMACS) to confirm binding stability .
Tables for Key Data
| Synthetic Route Comparison |
|---|
| Method |
| Alkylation with tert-butyl bromoacetate |
| Hydroformylation-oxidation |
| Spectroscopic Signatures |
|---|
| Technique |
| ¹H NMR |
| HRMS |
| IR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
